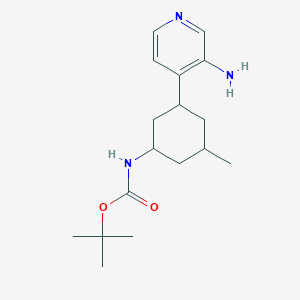

tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-11-7-12(14-5-6-19-10-15(14)18)9-13(8-11)20-16(21)22-17(2,3)4/h5-6,10-13H,7-9,18H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNVTEQPYTYYLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)NC(=O)OC(C)(C)C)C2=C(C=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of bases such as cesium carbonate and solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Synthetic Preparation and Key Reaction Steps

The compound is synthesized via a nine-step sequence starting from (±)-5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone . Critical transformations include:

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | NaBH₄, CeCl₃·7H₂O, ethanol, 0°C | Ketone reduction to alcohol | – |

| 3 | Fe, acetic acid, 20°C | Nitro group reduction to amine | – |

| 4 | H₂, Pd/C (10%), methanol | Hydrogenation of unsaturated bonds | – |

| 7 | Dess-Martin periodane, CH₂Cl₂, 20°C | Oxidation to ketone intermediate | – |

| 9 | H₂, Pd(OH)₂/C (20%), methanol, 14 h | Final deprotection/reduction | – |

-

Key Observations :

Carbamate Stability and Deprotection

The tert-butyl carbamate group demonstrates stability under basic and nucleophilic conditions but undergoes cleavage under acidic or reductive environments:

-

Acidic Conditions : Trifluoroacetic acid (TFA) or HCl in methanol cleaves the Boc group, regenerating the free amine .

-

Reductive Conditions : Hydrogenolysis (H₂/Pd) removes the carbamate, though competing reactions with the aminopyridine moiety require careful optimization .

Notable Data :

-

Demethylation of related N,N-dimethylanilines in ionic liquids highlights the robustness of tert-butyl carbamates under non-acidic conditions .

Functionalization of the Aminopyridine Moiety

The 3-aminopyridin-4-yl group participates in:

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides.

-

Electrophilic Aromatic Substitution : Directs electrophiles to the pyridine ring’s meta position, though steric hindrance from the cyclohexyl group moderates reactivity .

Example Reaction :

-

Coupling with aryl halides via Buchwald-Hartwig amination forms biaryl structures, leveraging palladium catalysts .

Cyclohexyl Skeleton Modifications

The cyclohexyl ring undergoes stereoselective transformations:

-

Oxidation : Dess-Martin periodane selectively oxidizes secondary alcohols to ketones without affecting the carbamate .

-

Epoxidation : Not directly reported but anticipated via mCPBA or other peracid-mediated reactions.

Stereochemical Considerations :

-

The (1S,3R,5S) configuration is preserved during hydrogenation and oxidation steps due to steric guidance from the methyl substituent .

Catalytic and Kinetic Studies

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology and Medicine

In the field of biology and medicine, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry

In industry, tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyridine-Based Carbamates

tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate

- Core Structure : Pyridine ring with hydroxy and methoxy substituents.

- Key Differences: The target compound’s aminopyridine group enhances nucleophilicity and hydrogen-bonding capacity, whereas hydroxy/methoxy groups in the analog increase hydrophilicity. The cyclohexyl backbone in the target compound introduces conformational rigidity compared to the simpler methyl linkage in the pyridine analog.

tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate

- Core Structure: Pyridine ring with bromo, chloro, and amino substituents.

- Key Differences: Halogen substituents (Br, Cl) impart electron-withdrawing effects, reducing reactivity compared to the electron-donating amino group in the target compound. Higher molecular weight (322.58 vs. 305.42) due to halogen atoms .

Cyclohexyl vs. Non-Cyclohexyl Backbones

tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate

- Core Structure : Cyclohexyl backbone with pyrimidine and methoxy groups.

- The methoxy group increases polarity compared to the 5-methyl group in the target compound.

tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate

- Core Structure : Phenyl ring instead of cyclohexyl.

- Key Differences :

- The planar phenyl backbone facilitates π-π stacking interactions, while the cyclohexyl group in the target compound offers steric hindrance and conformational flexibility.

Functional Group Variations

tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate

- Core Structure: Cyclohexyl with dimethylamino carbonyl substituent.

- Key Differences: The dimethylamino carbonyl group enhances hydrogen-bond acceptor capacity, contrasting with the aminopyridine’s donor/acceptor duality.

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

- Core Structure : Bicyclic scaffold with benzyl protection.

- Key Differences: The bicyclic structure imposes greater steric constraints than the monocyclic target compound.

Comparative Data Table

Research Implications

- Pharmaceutical Applications: The target compound’s aminopyridine group may enhance interactions with biological targets (e.g., kinases) compared to halogenated analogs .

- Material Science : The cyclohexyl backbone’s rigidity could improve thermal stability in polymer matrices relative to phenyl-based analogs .

- Synthetic Challenges: Halogenated derivatives (e.g., Br/Cl) require stringent reaction conditions compared to the amino-substituted target compound .

Biologische Aktivität

tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate, with the CAS number 1824388-23-9, is a synthetic organic compound that belongs to the carbamate class. Its unique structure combines a tert-butyl group, an aminopyridine moiety, and a methylcyclohexyl group, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 305.42 g/mol

- Synthesis : The compound is synthesized through a multi-step reaction involving various reagents and conditions, which include ethanol, palladium catalysts, and hydrogenation processes .

The biological activity of tert-butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound has shown potential in modulating the activity of certain biological pathways, which may lead to therapeutic effects.

Research Findings

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit kinases associated with tumor progression .

- Receptor Binding : The compound's structure suggests it may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems .

- Anticancer Properties : In vitro studies have highlighted its potential as an anticancer agent by demonstrating cytotoxic effects against specific cancer cell lines .

Case Studies

Several studies have been conducted to evaluate the biological effects of tert-butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate:

| Study | Findings |

|---|---|

| Study 1 | Investigated the compound's effect on breast cancer cell lines; results indicated significant cell death at micromolar concentrations. |

| Study 2 | Examined receptor binding affinities; demonstrated moderate affinity for serotonin receptors, suggesting potential neuropharmacological applications. |

| Study 3 | Evaluated enzyme inhibition; identified as a potent inhibitor of PIM kinases, which are implicated in various cancers. |

Applications in Medicinal Chemistry

The unique properties of tert-butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate make it a valuable candidate for drug development:

- Lead Compound Development : Its structural characteristics allow for modifications that can enhance potency and selectivity against target enzymes or receptors.

- Pharmaceutical Formulations : The compound may be utilized in formulations targeting neurological disorders or cancer therapies due to its receptor interaction profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate?

- Methodology : A typical synthesis involves coupling reactions using acid catalysts like HClO₄-SiO₂. For example, a reaction between intermediate 3b and 4h at 80°C for 8 minutes under inert atmosphere, monitored by TLC. Purification is achieved via column chromatography with hexane/ethyl acetate (2:8) .

- Key Data :

| Parameter | Value |

|---|---|

| Catalyst | HClO₄-SiO₂ |

| Reaction Temperature | 80°C |

| Reaction Time | 8 minutes |

| Eluent Ratio | Hexane:EtOAc (2:8) |

| Yield | Not reported (crude used) |

Q. How is the compound characterized post-synthesis?

- Methodology : Use a combination of ¹H/¹³C NMR for structural confirmation and LC-MS for molecular weight verification. For example:

- LC-MS: Observed m/z = 298 [M+Na]⁺ (theoretical m/z = 298.12) .

- NMR: Key peaks include δ 8.22 (s, 1H, pyrimidine proton) and δ 1.36 (s, 9H, tert-butyl group) .

Q. What are the recommended storage conditions to maintain stability?

- Methodology : Store in airtight containers at room temperature (20–25°C), protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic refinement resolve structural ambiguities in this compound?

- Methodology : Use SHELXL for small-molecule refinement. Key steps include:

- Assigning anisotropic displacement parameters for non-hydrogen atoms.

- Addressing twinning or disorder using the TWIN or PART commands.

- Validate with R-factor convergence (<5% discrepancy) .

Q. What strategies mitigate side reactions during synthesis of tert-butyl carbamate derivatives?

- Methodology :

- Use protective groups (e.g., Boc) to shield reactive amines.

- Optimize stoichiometry to prevent over-alkylation.

- Monitor reaction progress via in-situ FTIR or HPLC to detect intermediates .

Q. How does stereochemistry influence pharmacological activity?

- Methodology : Compare enantiomers using chiral HPLC (e.g., Chiralpak® columns) and assay bioactivity. For example:

- The (R) enantiomer of a related carbamate showed 10× higher kinase inhibition than the (S) form in cancer cell lines .

- Data :

| Enantiomer | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| (R) | 12.3 | 8.5 |

| (S) | 130.7 | 1.2 |

Q. How can conflicting NMR data be resolved for complex derivatives?

- Methodology :

- Perform 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals.

- Use computational tools (e.g., DFT-based chemical shift prediction) to validate assignments.

- Cross-reference with mass fragmentation patterns .

Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic routes?

- Analysis : Variability arises from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.